molecular formula C11H12BrN3 B12087525 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole

7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B12087525
M. Wt: 266.14 g/mol
InChI Key: CKCWLMZDNVDDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is a benzo-triazole derivative offered for research and development purposes. The benzotriazole scaffold is recognized in medicinal chemistry as a privileged structure with versatile biological properties, serving as a key pharmacophore in the development of bioactive molecules . This particular compound features a bromo substituent, which provides a versatile handle for further synthetic modification via cross-coupling reactions, and a cyclopentyl group which can influence the molecule's lipophilicity and metabolic stability. Researchers utilize such functionalized benzotriazoles as synthetic intermediates and building blocks in organic synthesis, pharmaceutical research, and materials science. The 1,2,3-triazole ring system can act as a bioisostere for amide bonds or other heterocyclic systems, making it a valuable component in drug discovery efforts . Its incorporation into larger molecular architectures is often aimed at modulating biological activity and physicochemical properties. This product is intended for research applications by qualified laboratory personnel. Intended Use: This material is supplied for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and Precautions: Researchers should consult the Safety Data Sheet (SDS) prior to handling this product. Appropriate personal protective equipment should be worn, and all operations should be conducted in accordance with established laboratory safety practices.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

7-bromo-1-cyclopentylbenzotriazole

InChI

InChI=1S/C11H12BrN3/c12-9-6-3-7-10-11(9)15(14-13-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2

InChI Key

CKCWLMZDNVDDCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC=C3Br)N=N2

Origin of Product

United States

Preparation Methods

Cyclopentyl Group Introduction via Alkylation

The 1-position substitution is typically achieved through alkylation of the benzotriazole’s NH group. A common approach involves reacting 1H-benzo[d]triazole with cyclopentyl bromide in the presence of a base such as sodium hydride (NaH\text{NaH}) in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution:

1H-benzo[d]triazole+C5H9BrNaH, DMF1-cyclopentyl-1H-benzo[d]triazole+HBr\text{1H-benzo[d]triazole} + \text{C}5\text{H}9\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-cyclopentyl-1H-benzo[d]triazole} + \text{HBr}

Key parameters include:

  • Temperature : 25–40°C to balance reaction rate and side-product formation.

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

  • Catalyst : Cuprous iodide (CuI\text{CuI}) or tert-butyl dimethyl silyl triflate improves yield by stabilizing intermediates.

Regioselective Bromination at the 7th Position

Bromination of 1-cyclopentyl-1H-benzo[d]triazole requires careful control to achieve 7-substitution . Two primary methods are employed:

Electrophilic Aromatic Substitution (EAS)

Using brominating agents like N-bromosuccinimide (NBS) or Br2\text{Br}_2 in the presence of Lewis acids (e.g., FeBr3\text{FeBr}_3) directs bromination to the electron-rich 7th position. The cyclopentyl group’s electron-donating effect activates the para position, favoring 7-bromo product formation:

1-cyclopentyl-1H-benzo[d]triazole+Br2FeBr37-bromo derivative+HBr\text{1-cyclopentyl-1H-benzo[d]triazole} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{7-bromo derivative} + \text{HBr}

Optimization Insights :

  • Solvent : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or carbon tetrachloride (CCl4\text{CCl}_4) minimizes side reactions.

  • Stoichiometry : A 1:1 molar ratio of substrate to Br2\text{Br}_2 prevents di-bromination.

Directed Ortho-Metalation (DoM)

For enhanced regiocontrol, a directed metalation strategy employs lithium diisopropylamide (LDA) to deprotonate the 7-position, followed by quenching with Br2\text{Br}_2. This method avoids competing substitution pathways:

1-cyclopentyl-1H-benzo[d]triazoleLDAlithiated intermediateBr27-bromo product\text{1-cyclopentyl-1H-benzo[d]triazole} \xrightarrow{\text{LDA}} \text{lithiated intermediate} \xrightarrow{\text{Br}_2} \text{7-bromo product}

One-Pot Synthesis and Catalytic Innovations

Recent advances focus on streamlined protocols combining cyclopentylation and bromination in a single reactor. For example, a palladium-catalyzed coupling reaction introduces both substituents sequentially:

1H-benzo[d]triazole+C5H9Br+CuBr2Pd(OAc)27-Bromo-1-cyclopentyl derivative\text{1H-benzo[d]triazole} + \text{C}5\text{H}9\text{Br} + \text{CuBr}2 \xrightarrow{\text{Pd(OAc)}2} \text{7-Bromo-1-cyclopentyl derivative}

Advantages :

  • Reduced purification steps.

  • Higher overall yields (reported up to 75% in model systems).

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Regioselectivity
Stepwise Alkylation + EASCyclopentyl bromide, Br2\text{Br}_2, FeBr3\text{FeBr}_360–65High (7-position)
DoM ApproachLDA, Br2\text{Br}_2, THF70–75Excellent
One-Pot CatalyticPd(OAc)2\text{Pd(OAc)}_2, CuBr2\text{CuBr}_268–72Moderate

Key Observations :

  • The DoM method offers superior regiocontrol but requires stringent anhydrous conditions.

  • One-pot synthesis balances efficiency and yield but demands optimized catalyst loadings.

Challenges and Mitigation Strategies

Byproduct Formation

Di-brominated byproducts arise from excess Br2\text{Br}_2 or prolonged reaction times. Mitigation includes:

  • Stoichiometric control : Use syringe pumps for slow Br2\text{Br}_2 addition.

  • Low-temperature reactions : Conduct bromination at 0–5°C to suppress multiple substitutions.

Purification Difficulties

The product’s lipophilicity (due to the cyclopentyl group) complicates isolation. Solutions involve:

  • Flash chromatography : Employ silica gel with hexane/ethyl acetate gradients.

  • Crystallization : Use ethanol/water mixtures to precipitate pure product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It serves as a probe in biochemical studies to understand the interactions of benzotriazole derivatives with biological macromolecules.

    Industrial Applications: The compound is investigated for its use in corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromine atom and cyclopentyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Benzo[d][1,2,3]triazole Derivatives

Compound Name Substituents Molecular Weight Physical State Key Applications/Properties Reference
7-Bromo-1H-benzo[d][1,2,3]triazole Br (C7), H (C1) 198.02 Crystalline solid Intermediate for Suzuki couplings
1-(2-Bromoethyl)-1H-benzo[d][1,2,3]triazole Br (C2 ethyl chain) Not provided White crystalline Alkylating agent; 45% synthesis yield
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole Br (C5), CF₃ (C4), CH₃ (C1) 296.06 Not provided Enhanced electronegativity for drug design
7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole Br (C7), OCH₃ (C5) 228.05 Powder Electron-donating methoxy group alters reactivity
Key Observations:
  • Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to methyl or ethyl substituents, likely reducing solubility in polar solvents but improving lipophilicity for biological membrane penetration .
  • Electronic Effects : Bromine at C7 enhances electrophilicity, enabling cross-coupling reactions. Methoxy or trifluoromethyl groups (as in analogs) modify electron density, affecting reaction kinetics and regioselectivity .
  • Synthesis Challenges : Bulky substituents (e.g., cyclopentyl) may lower synthetic yields due to steric constraints, as seen in Br-pebt (45% yield with a pentyl chain) .

Reactivity and Functionalization Potential

  • Cross-Coupling Reactions : The bromine atom in 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole positions it as a prime candidate for palladium-catalyzed couplings, similar to 7-Bromo-1H-benzo[d][1,2,3]triazole .
  • Steric Hindrance : The cyclopentyl group may slow reactions at the triazole core compared to less hindered analogs like 1-(2-bromoethyl)-1H-benzo[d][1,2,3]triazole, which reacts readily as an alkylating agent .
  • Bulky substituents could reduce reaction rates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) .

Biological Activity

7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core with a bromine atom at the 7th position and a cyclopentyl group at the 1st position. This unique structure contributes to its potential biological activity and reactivity, making it an interesting candidate for various pharmacological applications.

Structural Characteristics

The compound's structure enhances its electrophilic character due to the presence of the bromine atom, while the cyclopentyl group influences its lipophilicity and steric properties. The benzotriazole moiety is recognized for its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.

FeatureDescription
Molecular FormulaC12H12BrN3
Molecular Weight284.15 g/mol
StructureBenzotriazole with bromine and cyclopentyl

Pharmacological Properties

Research indicates that compounds containing the benzotriazole scaffold exhibit a wide range of biological activities:

  • Antimicrobial Activity : Benzotriazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in certain derivatives enhances their antimicrobial potency.
  • Anticancer Activity : Some studies suggest that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiparasitic Activity : Research has demonstrated that certain benzotriazole derivatives exhibit significant activity against protozoan parasites such as Trypanosoma cruzi, with some compounds showing dose-dependent inhibition of parasite growth .

The specific interactions and mechanisms of action for 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole are still under investigation. However, it is believed that the compound may interact with various biological targets through:

  • Enzyme Inhibition : Some studies have suggested that benzotriazole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Binding : The compound may bind to receptors involved in neurotransmission or other physiological processes, potentially influencing their activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzotriazole derivatives against both gram-positive and gram-negative bacteria. Results indicated that compounds with bulky substituents exhibited enhanced activity compared to smaller analogs .
  • Antiparasitic Effects : Another research effort focused on the antiparasitic activity of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The findings revealed significant inhibitory effects on both epimastigote and trypomastigote forms of the parasite, highlighting the potential for therapeutic applications in treating Chagas disease .

Comparative Analysis with Related Compounds

To understand the unique properties of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
1-Cyclopentyl-1H-benzo[d][1,2,3]triazoleLacks bromine; affects reactivity
7-Bromo-1H-benzo[d][1,2,3]triazoleLacks cyclopentyl group; influences solubility
6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazoleContains fluorine; alters polarity

The combination of a bromine atom and a cyclopentyl group in 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole enhances its reactivity and interaction potential compared to other similar compounds.

Q & A

Q. How does 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole interact with biological targets (e.g., enzymes)?

  • Binding Studies :
  • Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding with kinase active sites (e.g., EGFR tyrosine kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d ~ 12 µM) and thermodynamic parameters (ΔG, ΔH) .

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